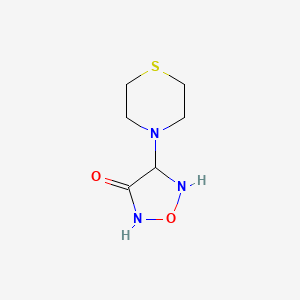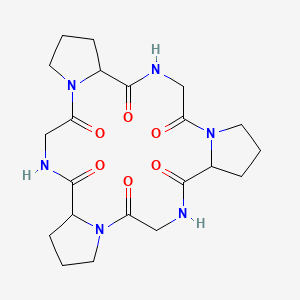
4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its structure
Métodos De Preparación
The synthesis of 4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with an appropriate oxadiazolidinone precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Aplicaciones Científicas De Investigación
4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases. Additionally, the compound has applications in the industry as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one can be compared with other similar compounds such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of sulfur, nitrogen, and oxygen atoms, which imparts distinct chemical and biological properties. Similar compounds include 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole and 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole .
Propiedades
Fórmula molecular |
C6H11N3O2S |
|---|---|
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
4-thiomorpholin-4-yl-1,2,5-oxadiazolidin-3-one |
InChI |
InChI=1S/C6H11N3O2S/c10-6-5(7-11-8-6)9-1-3-12-4-2-9/h5,7H,1-4H2,(H,8,10) |
Clave InChI |
KOKOGWATLBVYBA-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C2C(=O)NON2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)






